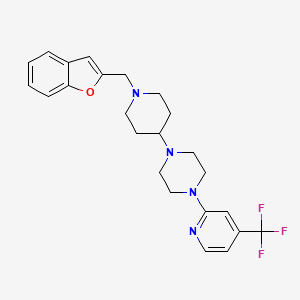
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C24H27F3N4O and its molecular weight is 444.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H28F3N3O
- Molecular Weight : 443.5 g/mol
- CAS Number : 2034558-03-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate the activity of these targets, leading to diverse biological effects. Specific pathways and interactions can vary depending on the context of use.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran-piperazine hybrids exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, outperforming traditional drugs like ethambutol .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Studies suggest that piperazine derivatives can act as ligands for sigma receptors, which are implicated in various neurological disorders. This interaction may contribute to their potential as therapeutic agents in treating conditions such as depression and anxiety .
Antioxidant Properties
In addition to antimicrobial and neuropharmacological activities, some studies have reported antioxidant properties associated with benzofuran-piperazine compounds. These properties are crucial for reducing oxidative stress in biological systems, potentially offering protective effects against various diseases .
Study on Antitubercular Activity
A series of piperazine-benzofuran hybrids were synthesized and tested against Mtb H37Rv. The results showed several compounds with MIC values lower than that of ethambutol, indicating their potential as new anti-TB agents. The compounds exhibited excellent safety profiles and low toxicity levels .
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 4a | 0.78 | Ethambutol |
| 4d | 1.56 | Ethambutol |
| 4c | 0.78 | Ethambutol |
Neuropharmacology Study
Research investigating the sigma receptor binding affinity of piperazine derivatives found that certain modifications in the chemical structure enhanced binding efficacy, suggesting a pathway for developing new treatments for neurological disorders .
Eigenschaften
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)19-5-8-28-23(16-19)31-13-11-30(12-14-31)20-6-9-29(10-7-20)17-21-15-18-3-1-2-4-22(18)32-21/h1-5,8,15-16,20H,6-7,9-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPSANZHZHVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














